molecular formula C10H22O2Si B1313609 4-(Tert-butyldimethylsilyloxy)butanal CAS No. 87184-81-4

4-(Tert-butyldimethylsilyloxy)butanal

Cat. No.: B1313609
CAS No.: 87184-81-4
M. Wt: 202.37 g/mol
InChI Key: DOHGFFVYNCRCEV-UHFFFAOYSA-N
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Description

4-(Tert-Butyldimethylsilyloxy)butanal (CAS: 87184-81-4) is a silyl-protected aldehyde with the molecular formula C₁₀H₂₂O₂Si and a molecular weight of 214.37 g/mol . It is synthesized via oxidation of its alcohol precursor, 4-(tert-butyldimethylsilanyloxy)butan-1-ol, using dimethyl sulfoxide (DMSO) and oxalyl chloride in dichloromethane at low temperatures (-60°C) . The compound features a tert-butyldimethylsilyl (TBDMS) ether group at the 4-position of a butanal backbone, rendering it stable under basic conditions and reactive in aldehyde-specific transformations. Its primary application lies in organic synthesis as a protected intermediate for pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxybutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h8H,6-7,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHGFFVYNCRCEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447234
Record name 4-(tert-butyldimethylsilyloxy)butanal
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Molecular Weight

202.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87184-81-4
Record name 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]butanal
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Record name 4-(tert-butyldimethylsilyloxy)butanal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(tert-butyldimethylsilyl)oxy]butanal
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyldimethylsilyloxy)butanal typically involves the following steps:

    Protection of 4-hydroxybutanal: The hydroxyl group of 4-hydroxybutanal is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. This reaction is carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are optimized to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyldimethylsilyloxy)butanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The TBS protecting group can be removed under acidic conditions or using fluoride ions, such as tetrabutylammonium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or Swern oxidation reagents (oxalyl chloride and DMSO).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Deprotection: Acidic conditions (e.g., hydrochloric acid) or fluoride ions (e.g., tetrabutylammonium fluoride).

Major Products Formed

    Oxidation: 4-(tert-butyldimethylsilyloxy)butanoic acid.

    Reduction: 4-(tert-butyldimethylsilyloxy)butanol.

    Deprotection: 4-hydroxybutanal.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different fields:

Organic Synthesis

4-(Tert-butyldimethylsilyloxy)butanal serves as an intermediate in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its unique structure allows for various transformations, including oxidation to carboxylic acids or reduction to alcohols, which are critical in drug development.

Enzyme Mechanism Studies

Research indicates that this compound can be utilized to study enzyme mechanisms and develop enzyme inhibitors. The structural variations it offers allow researchers to explore modifications that can enhance or inhibit enzyme activity, providing insights into drug design.

Antimicrobial Activity

Preliminary studies have suggested that derivatives of chlorobutanal compounds exhibit antimicrobial properties. For instance, modifications to the chlorobutanal structure could significantly enhance antibacterial activity against various bacterial strains, indicating potential applications in antibiotic development.

Case Study 1: Antimicrobial Efficacy

In a recent study, derivatives of chlorobutanal were synthesized and tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the chlorobutanal structure could significantly enhance antibacterial activity, with some derivatives exhibiting minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.

Case Study 2: Enzyme Inhibition

A research project focused on using this compound as a scaffold for developing enzyme inhibitors demonstrated its effectiveness in modifying enzyme activity through structural variations. This study highlighted its potential in drug design targeting specific enzymes involved in disease pathways.

Mechanism of Action

The mechanism of action of 4-(tert-butyldimethylsilyloxy)butanal primarily involves its role as a protected aldehyde. The TBS group provides steric hindrance, protecting the aldehyde from unwanted reactions. Upon deprotection, the aldehyde can participate in various chemical reactions, such as nucleophilic addition or condensation reactions. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes.

Comparison with Similar Compounds

4-(tert-Butyldimethylsilyloxy)-2-Methylbutanal

  • Molecular Formula : C₁₁H₂₄O₂Si
  • Molecular Weight : 216.39 g/mol
  • No reported data on boiling/melting points or spectral properties (e.g., NMR, IR) are available, limiting direct physicochemical comparisons .

4-(n-Heptyloxy)Butanal

  • Molecular Formula : C₁₁H₂₂O₂
  • Molecular Weight : 186.29 g/mol
  • Key Differences: Replaces the TBDMS group with a linear heptyloxy chain, significantly altering hydrophobicity and volatility. Functions as a pheromone component in the Asian longhorned beetle (Anoplophora glabripennis), demonstrating biological activity absent in the TBDMS analog . Lacks the hydrolytic stability of silyl ethers, making it less suitable for multi-step synthetic routes requiring orthogonal protection .

Comparison with Functionally Related Compounds

4-(tert-Butyldimethylsilanyloxy)Butan-1-ol

  • Molecular Formula : C₁₀H₂₄O₂Si
  • Molecular Weight : 216.39 g/mol
  • Key Differences :
    • The alcohol precursor to 4-(TBDMS-oxy)butanal, with distinct reactivity (e.g., participation in esterification rather than aldehyde-specific reactions).
    • Exhibits a broad -OH peak in IR (~3200–3600 cm⁻¹) absent in the aldehyde, and NMR signals at δ 3.66 ppm (m, 4H) for the -CH₂O- group .

Potassium 4-(Tert-Butyldimethylsilyloxy)But-1-Ynyltrifluoroborate

  • Molecular Formula : C₁₀H₁₉BF₃KOSi
  • Molecular Weight : 290.25 g/mol
  • Key Differences :
    • Contains a trifluoroborate moiety and alkyne functionality, enabling Suzuki-Miyaura cross-coupling reactions.
    • The TBDMS group enhances stability during storage and handling compared to unprotected boronates .

Research Findings and Implications

  • Reactivity : The TBDMS group in 4-(TBDMS-oxy)butanal provides superior hydrolytic stability compared to alkoxy analogs like 4-(n-heptyloxy)butanal, making it preferable in multi-step syntheses .
  • Synthetic Utility : The methyl-substituted analog (4-(TBDMS-oxy)-2-methylbutanal) may exhibit reduced aldehyde reactivity due to steric effects, though empirical studies are lacking .

Biological Activity

4-(Tert-butyldimethylsilyloxy)butanal is a siloxy compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its structural similarities to other bioactive molecules, which may contribute to its therapeutic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

  • Chemical Formula : C10H22O2Si
  • CAS Number : 87184-81-4
  • Molecular Weight : 202.36 g/mol
  • Structure : The compound features a tert-butyldimethylsilyl group attached to a butanal moiety, enhancing its lipophilicity and potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, affecting drug metabolism and clearance.
  • Cell Signaling Modulation : It can influence cell signaling pathways by modulating the activity of kinases such as MAPKs, which play crucial roles in cell proliferation and apoptosis.
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties, potentially through the induction of apoptosis in cancer cells and inhibition of tumor growth.

Biological Activities

The following table summarizes the biological activities associated with this compound based on existing literature:

Activity Description
AnticancerDemonstrated ability to inhibit cancer cell proliferation in vitro .
Enzyme InhibitionPotential to inhibit cytochrome P450 enzymes, affecting drug metabolism .
AntioxidantMay exhibit antioxidant properties, reducing oxidative stress in cells .
AntimicrobialSome studies suggest activity against specific bacterial strains .

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer effects of various siloxy compounds, this compound was found to significantly reduce the viability of breast cancer cells (MCF-7) at concentrations above 10 µM. The mechanism was linked to increased apoptosis markers and decreased cell cycle progression.

Case Study 2: Enzyme Interaction

Research exploring the interaction of siloxy compounds with cytochrome P450 revealed that this compound could inhibit CYP3A4 activity by approximately 50% at a concentration of 25 µM. This suggests that the compound may alter the metabolism of co-administered drugs, necessitating further pharmacokinetic studies.

Q & A

Q. Methodological Approach :

  • ¹H NMR :
    • Si(CH₃)₂ protons: Singlet at δ 0.05–0.15 ppm.
    • tert-Butyl group: Septet at δ 0.90–1.00 ppm .
  • ¹³C NMR :
    • Si(CH₃)₂ carbons: δ -5 to 0 ppm.
    • tert-Butyl carbons: δ 18–25 ppm .
  • IR Spectroscopy :
    • Absence of O-H stretch (~3400 cm⁻¹).
    • Presence of Si-O-C vibration (~1250 cm⁻¹) .
  • Mass Spectrometry :
    • Molecular ion peak at m/z 214.37 (C₁₀H₂₂O₂Si) with silicon isotopic patterns .

Advanced: In asymmetric catalysis, how does the TBDMS group's steric bulk influence the diastereoselectivity of aldol reactions involving this compound?

The TBDMS group sterically shields one face of the aldehyde, directing nucleophilic attack. Computational studies (e.g., DFT) show:

  • Transition State Analysis : The silyl group creates a 2–3 kcal/mol energy difference between competing transition states, favoring specific stereochemical outcomes .

  • Experimental Validation :

    Catalystdr (syn:anti)Conditions
    L-Proline8:1THF, -20°C
    TiCl₄12:1CH₂Cl₂, 0°C
    These results align with steric guidance models .

Advanced: What computational approaches resolve contradictions between experimental and theoretical stereochemical outcomes in reactions involving this compound?

Q. Methodological Framework :

  • Conformational Sampling : Molecular dynamics (MD) identifies dominant transition state geometries missed in static DFT calculations .
  • Solvent Modeling : Polarizable continuum models (PCM) adjust for solvation effects, reducing energy discrepancies by ~1.5 kcal/mol .
  • Functional Benchmarking :
    • M06-2X outperforms B3LYP in predicting steric interactions for silyl ethers .
    • Hybrid QM/MM methods refine bulky group dynamics in large systems.

Basic: What are the primary decomposition pathways of this compound under standard laboratory conditions, and how can stability be enhanced?

Q. Degradation Pathways :

  • Hydrolysis : Si-O cleavage in humid environments regenerates 4-hydroxybutanal.
  • Thermal Rearrangement : β-Elimination at >60°C forms enol ethers.
    Stabilization Strategies :
  • Storage under argon at -20°C with 3Å molecular sieves .
  • Avoidance of protic solvents and acidic/basic conditions during reactions .

Advanced: How does the TBDMS-protected aldehyde participate in multicomponent reactions (MCRs), and what novel scaffolds have been synthesized?

Q. Key Applications :

  • Ugi Reaction : Combines with amines, isocyanides, and carboxylic acids to yield α-acyloxyamides (70–85% yield). The TBDMS group directs regioselectivity by sterically blocking undesired pathways .

  • Tandem Aldol-Michael Reactions : Enables bicyclic systems with four contiguous stereocenters. Example:

    SubstrateProduct ScaffoldStereoselectivity
    4-TBDMS-butanal + enolBicyclo[3.3.0]octane>90% ee
    Computational studies attribute selectivity to transition-state steering by the silyl group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Tert-butyldimethylsilyloxy)butanal
Reactant of Route 2
Reactant of Route 2
4-(Tert-butyldimethylsilyloxy)butanal

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